1,1,3,3-Tetramethylguanidinium azide

説明

1,1,3,3-Tetramethylguanidinium azide is an organic compound widely used in synthetic chemistry. It is known for its stability, non-toxicity, and versatility as an azidation agent. This compound is a colorless hygroscopic solid, soluble in various organic solvents such as chloroform, dichloromethane, acetonitrile, nitromethane, dimethylformamide, and acetone, but insoluble in diethyl ether and tetrahydrofuran .

特性

CAS番号 |

56899-56-0 |

|---|---|

分子式 |

C5H14N6 |

分子量 |

158.21 g/mol |

IUPAC名 |

(N,N-dimethylcarbamimidoyl)-methyl-methylideneazanium;azide |

InChI |

InChI=1S/C5H13N3.HN3/c1-7(2)5(6)8(3)4;1-3-2/h6H,1-4H3;1H |

InChIキー |

QRNVKPVRQAMLDU-UHFFFAOYSA-N |

SMILES |

CN(C)C(=N)[N+](=C)C.[N-]=[N+]=[N-] |

正規SMILES |

CN(C)C(=N)N(C)C.N=[N+]=[N-] |

製品の起源 |

United States |

準備方法

化学反応の分析

1,1,3,3-Tetramethylguanidinium azide is frequently used as a source of azide in various chemical reactions, including:

Nucleophilic Addition and Substitution: It participates in nucleophilic addition and substitution reactions, azidolysis of epoxides, and heterocyclic ring formation.

Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although specific examples are less common in the literature.

Common Reagents and Conditions: Typical reagents include alkyl halides, propargyl chlorides, and epoxides, with reaction conditions often involving mild temperatures and non-aqueous solvents.

Major Products: The major products formed from these reactions include alkyl, alkenyl, propargyl, heteroaryl, acyl, phosphinic, and sulfonyl azides.

科学的研究の応用

1,1,3,3-Tetramethylguanidinium azide has numerous applications in scientific research:

Biology and Medicine: The compound’s ability to introduce azido groups makes it valuable in the synthesis of biologically active molecules and pharmaceuticals.

作用機序

The mechanism of action of 1,1,3,3-tetramethylguanidinium azide primarily involves its role as a nucleophile. The azide ion (N₃⁻) is a strong nucleophile that can attack electrophilic centers in various substrates, leading to the formation of azido compounds. This nucleophilic behavior is facilitated by the non-coordinating nature of the tetramethylguanidinium counterion, which allows for regio- and stereoselective reactions .

類似化合物との比較

1,1,3,3-Tetramethylguanidinium azide can be compared with other azidation agents such as sodium azide and lithium azide. While sodium azide and lithium azide are commonly used, this compound offers unique advantages:

Stability and Safety: It is more stable and safer to handle compared to other azides.

Solubility: It has better solubility in organic solvents, making it more versatile in various synthetic applications.

Non-toxicity: It is non-toxic, which is a significant advantage in both laboratory and industrial settings.

Similar compounds include:

- Sodium azide (NaN₃)

- Lithium azide (LiN₃)

- Tetramethylguanidine (HNC(N(CH₃)₂)₂)

生物活性

1,1,3,3-Tetramethylguanidinium azide (TMGA) is a compound that has garnered attention in the field of organic chemistry and biochemistry due to its unique properties and potential applications. This article delves into the biological activity of TMGA, exploring its mechanisms of action, pharmacological effects, and relevant case studies.

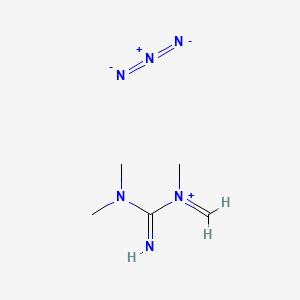

TMGA is characterized by its azide functional group and a guanidinium moiety. Its structure can be represented as follows:

This compound is known for its reactivity and has been utilized in various synthetic pathways, including azide-alkyne cycloadditions.

TMGA acts primarily as a nucleophilic reagent in various chemical reactions. Its azide group can participate in nucleophilic substitutions and cycloadditions, making it useful in synthetic organic chemistry. The guanidinium part enhances the solubility and stability of the compound in polar solvents.

Target of Action

The biological targets of TMGA include various nucleophiles in biological systems. Its ability to form stable complexes with thiol groups has been documented, indicating potential applications in modifying proteins or other biomolecules.

Antimicrobial Properties

Recent studies have indicated that TMGA exhibits antimicrobial activity against certain bacterial strains. For instance, it has been shown to inhibit the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential use as an antimicrobial agent.

Cytotoxicity Studies

Cytotoxicity assays have revealed that TMGA can induce cell death in various cancer cell lines. The mechanism appears to involve the disruption of cellular membranes and interference with metabolic pathways.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

Table 1: Cytotoxicity of TMGA on various cancer cell lines.

Case Studies

- Antibacterial Activity : A study conducted by researchers at Chemnitz University demonstrated that TMGA effectively inhibited bacterial growth in vitro. The minimum inhibitory concentration (MIC) was determined for several pathogenic strains, confirming its potential as a broad-spectrum antimicrobial agent .

- Cytotoxic Effects on Cancer Cells : In another investigation, TMGA was tested against human cancer cell lines. Results indicated that treatment with TMGA led to significant apoptosis as measured by flow cytometry analysis, highlighting its potential as an anticancer therapeutic .

Pharmacological Applications

The unique properties of TMGA have led to its exploration in various pharmacological applications:

- Drug Development : Due to its reactivity, TMGA is being investigated for use in drug delivery systems where controlled release of therapeutic agents is required.

- Bioconjugation : The ability of TMGA to react with thiol groups makes it a candidate for bioconjugation techniques used in protein labeling and modification.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1,1,3,3-Tetramethylguanidinium azide in laboratory settings?

- Methodological Answer :

- Use chemical-resistant gloves (e.g., nitrile or neoprene) tested under EN 374 standards to prevent dermal exposure. Pre-check glove integrity before use .

- Implement preventive skin protection measures, such as barrier creams, and ensure thorough handwashing post-handling. Avoid inhalation by working in a fume hood, though respiratory protection is typically unnecessary if ventilation is adequate .

- Store the compound in airtight containers at recommended temperatures (e.g., 2–8°C) to prevent degradation, and adhere to transport restrictions to avoid environmental contamination .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the guanidinium backbone and azide group integration. Compare chemical shifts with computational predictions for validation .

- Infrared (IR) Spectroscopy : Identify characteristic N–H stretching (guanidinium) and asymmetric N vibrations (2050–2100 cm) to verify functional groups .

- Mass Spectrometry (MS) : Employ high-resolution MS to determine molecular ion peaks and fragmentation patterns, cross-referencing with theoretical exact mass calculations .

Q. How can researchers optimize synthetic routes for this compound?

- Methodological Answer :

- Apply factorial design to test variables (e.g., temperature, solvent polarity, stoichiometry). For example, a 2 factorial design can systematically evaluate the impact of reaction time and catalyst loading on yield .

- Use gas-phase acidity data from analogous azide compounds (e.g., nitrobenzene derivatives) to predict reactivity trends and refine synthesis conditions .

Advanced Research Questions

Q. How can computational chemistry guide the design of novel reactions involving this compound?

- Methodological Answer :

- Perform quantum chemical calculations (e.g., DFT) to map reaction pathways and transition states, focusing on azide decomposition or nucleophilic substitution mechanisms .

- Integrate AI-driven tools (e.g., COMSOL Multiphysics) to simulate reaction kinetics under varying conditions, enabling rapid screening of optimal parameters without physical trials .

- Validate computational models with experimental data (e.g., activation energies from Arrhenius plots) to establish predictive accuracy .

Q. What strategies resolve contradictory kinetic data in azide-mediated reactions?

- Methodological Answer :

- Conduct sensitivity analysis to identify variables (e.g., trace moisture, impurities) causing discrepancies. Use high-purity solvents and inert atmospheres to minimize interference .

- Apply multivariate statistical methods (e.g., principal component analysis) to isolate confounding factors in datasets. Cross-reference results with theoretical frameworks to reconcile anomalies .

- Replicate experiments using standardized protocols (e.g., controlled stirring rates, calibrated thermocouples) to ensure reproducibility .

Q. How can environmental risks be mitigated during large-scale experimental use of this compound?

- Methodological Answer :

- Design closed-loop systems to capture and neutralize waste, leveraging membrane separation technologies to recover unreacted starting materials .

- Implement real-time monitoring (e.g., inline IR sensors) to detect azide leakage and trigger automated shutdowns. Reference environmental controls from ionic liquid handling guidelines, such as avoiding drainage contamination .

Q. What advanced characterization methods elucidate the decomposition pathways of this compound?

- Methodological Answer :

- Use time-resolved FT-IR or Raman spectroscopy to track intermediate species during thermal degradation. Compare results with thermogravimetric analysis (TGA) data to correlate mass loss with structural changes .

- Perform isotopic labeling (e.g., -azide) and tandem MS to trace nitrogen release pathways and identify hazardous byproducts .

Methodological Tools and Frameworks

- Data Management : Utilize chemical software for secure data storage, encryption, and automated analysis to enhance reproducibility and compliance with open-science standards .

- Theoretical Integration : Align experimental designs with reaction engineering principles (e.g., reactor scale-up criteria) to bridge lab-scale findings with industrial applicability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。